molecular formula C15H15N3O B12268053 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridine-2-carboxamide

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridine-2-carboxamide

Cat. No.: B12268053
M. Wt: 253.30 g/mol
InChI Key: PPJHHAFXTVGVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridine-2-carboxamide is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridine-2-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridine-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, modulating their activity, and influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C15H15N3O/c16-15(19)14-9-13(5-7-17-14)18-8-6-11-3-1-2-4-12(11)10-18/h1-5,7,9H,6,8,10H2,(H2,16,19)

InChI Key

PPJHHAFXTVGVSY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC(=NC=C3)C(=O)N

Origin of Product

United States

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